2,4,5-Tricyclohexylphenol
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Overview
Description
2,4,5-Tricyclohexylphenol is an organic compound with the molecular formula C24H36O. It is a phenolic compound characterized by the presence of three cyclohexyl groups attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tricyclohexylphenol typically involves the alkylation of phenol with cyclohexyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tricyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl-substituted cyclohexanols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexyl-substituted cyclohexanols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,4,5-Tricyclohexylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Tricyclohexylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclohexyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
2,4,6-Tricyclohexylphenol: Similar structure but with different substitution pattern on the phenol ring.
2,4,5-Trichlorophenol: Contains chlorine atoms instead of cyclohexyl groups, leading to different chemical properties and applications.
Uniqueness: 2,4,5-Tricyclohexylphenol is unique due to the presence of three bulky cyclohexyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other phenolic compounds and provides it with unique applications in various fields .
Properties
CAS No. |
90104-75-9 |
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Molecular Formula |
C24H36O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2,4,5-tricyclohexylphenol |
InChI |
InChI=1S/C24H36O/c25-24-17-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)16-23(24)20-14-8-3-9-15-20/h16-20,25H,1-15H2 |
InChI Key |
YHAHOJBUMNLBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2C3CCCCC3)O)C4CCCCC4 |
Origin of Product |
United States |
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